4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a naphthyl group, and an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl intermediate can be synthesized by reacting β-naphthol with ethyl bromide in the presence of a base such as sodium hydroxide.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the naphthyl intermediate with the oxadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
- N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of an oxadiazole ring, a naphthyl group, and an ethoxy substituent
Properties
Molecular Formula |
C18H21N5O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-amino-N-[2-[(2-ethoxynaphthalen-1-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-2-25-15-8-7-12-5-3-4-6-13(12)14(15)11-20-9-10-21-18(24)16-17(19)23-26-22-16/h3-8,20H,2,9-11H2,1H3,(H2,19,23)(H,21,24) |
InChI Key |
ZERMOLYIYYCIGB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCNC(=O)C3=NON=C3N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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